molecular formula C19H22N2O4 B268885 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B268885
M. Wt: 342.4 g/mol
InChI Key: RKUFZERIDLKLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as EMA401, is a small molecule drug that has gained attention for its potential use in pain management. EMA401 is a highly selective antagonist of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain sensation.

Mechanism of Action

3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is a highly selective antagonist of the AT2R, which is expressed in the peripheral nervous system and is involved in the regulation of pain sensation. By blocking the AT2R, 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide reduces the activity of the pain-sensing neurons, resulting in pain relief. Additionally, 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to reduce the expression of pro-inflammatory cytokines, which are involved in the development and maintenance of neuropathic pain.
Biochemical and Physiological Effects
3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to reducing pain, 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to reduce inflammation and improve nerve function in animal models of neuropathic pain. 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has also been shown to have a good safety profile, with no significant adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is its high selectivity for the AT2R, which reduces the risk of off-target effects. Additionally, 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has a good safety profile, making it a promising candidate for clinical use. However, one limitation of 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is its limited solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research and development of 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the product. Additionally, further studies are needed to fully understand the mechanism of action of 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide and its potential use in other pain conditions. Finally, clinical trials are needed to determine the efficacy and safety of 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in larger patient populations.

Synthesis Methods

The synthesis of 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves several steps, including the synthesis of the starting materials, the coupling of the intermediate compounds, and the final purification of the product. The starting materials for 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide synthesis are 3-ethoxy-N-(3-nitrophenyl)benzamide and 2-methoxyethylamine. The intermediate compounds are then formed by reducing the nitro group to an amino group and coupling it with the 2-methoxyethylamine. The final product is purified using column chromatography to obtain pure 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide.

Scientific Research Applications

3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential use in pain management. Preclinical studies have shown that 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is effective in reducing pain in various animal models of neuropathic pain, including diabetic neuropathy, chemotherapy-induced neuropathy, and spinal nerve ligation. Clinical trials have also shown promising results, with 3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide demonstrating significant pain reduction in patients with post-herpetic neuralgia and chemotherapy-induced neuropathy.

properties

Product Name

3-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

3-[(3-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C19H22N2O4/c1-3-25-17-9-5-7-15(13-17)19(23)21-16-8-4-6-14(12-16)18(22)20-10-11-24-2/h4-9,12-13H,3,10-11H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

RKUFZERIDLKLNX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCCOC

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.